Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO6/c24-15-8-6-14(7-9-15)18-19(23(28)29-12-13-4-2-1-3-5-13)22(25)31-20-17(27)10-16(11-26)30-21(18)20/h1-10,18,26H,11-12,25H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTQELPUTMUATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(OC3=C(C2C4=CC=C(C=C4)F)OC(=CC3=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasound-Assisted Multicomponent Synthesis
This method adapts sonochemical conditions from the synthesis of 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-dihydropyrano[3,2-b]pyran-3-carbonitrile, replacing malononitrile with benzyl cyanoacetate to install the benzyl carboxylate group.
Procedure :
- Reagents :
- Benzyl cyanoacetate (1 mmol)
- Kojic acid (1 mmol)
- 4-Fluorobenzaldehyde (1 mmol)
- L-Proline (20 mol%)
- Ethanol/water (1:1 v/v, 5 mL)
- Steps :
- Combine reagents in a round-bottom flask.
- Irradiate with ultrasound (40 kHz, 180 W) at 25°C for 10–15 minutes.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
- Filter the precipitate, wash with cold ethanol, and recrystallize.
Conventional Thermal Synthesis
For laboratories without ultrasound equipment, thermal activation offers an alternative:
- Reagents : Same as above.
- Steps :
- Reflux the mixture at 80°C for 4–6 hours.
- Isolate the product similarly.
Yield : 70–78% (lower due to slower kinetics).
Reaction Mechanism and Key Intermediates
The synthesis proceeds through three stages (Figure 1):
- Knoevenagel Condensation : Benzyl cyanoacetate and 4-fluorobenzaldehyde form an α,β-unsaturated intermediate.
- Michael Addition : Kojic acid attacks the electrophilic β-carbon, establishing the pyran ring.
- Cyclization and Tautomerization : Intramolecular hemiacetal formation and proton shifts yield the final product.
The amino group at position 2 arises from tautomerization or hydrolysis of the cyano intermediate, stabilized by L-proline’s secondary amine.
Optimization of Reaction Conditions
Critical parameters affecting yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 20 mol% L-proline | Maximizes rate |
| Solvent ratio (EtOH:H₂O) | 1:1 | Enhances solubility |
| Sonication power | 180 W | Reduces time |
| Temperature (ultrasound) | 25°C | Prevents degradation |
Ultrasound improves yields by 15–20% compared to thermal methods, attributed to cavitation-enhanced mixing.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.25 (s, 2H, CH₂Ph), 4.90 (s, 1H, OH), 4.30 (s, 2H, NH₂), 3.75 (m, 2H, CH₂OH).
- ¹³C NMR : 165.8 (C=O), 162.1 (C-F), 108.9 (pyran C-2).
- HRMS : m/z 454.1372 [M+H]⁺ (calculated for C₂₃H₂₀FNO₆).
Purity : >98% by HPLC (C18 column, MeOH/H₂O = 65:35).
Applications and Derivatives
The compound’s fluorophenyl and hydroxymethyl groups make it a candidate for:
- Anticancer agents : Analogues inhibit topoisomerase II.
- Antibacterial scaffolds : Pyranopyrans show activity against S. aureus.
Derivatives can be synthesized by varying the aryl aldehyde or ester group (e.g., methyl or ethyl carboxylates).
Scientific Research Applications
Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Findings
Substituent Effects on Physicochemical Properties :
- Aromatic Substituents : The 4-fluorophenyl group in the target compound likely enhances lipophilicity compared to chlorophenyl or bromophenyl analogs, affecting solubility and bioavailability .
- Ester vs. Carbonitrile : Carboxylate esters (e.g., benzyl, methyl, ethyl) exhibit distinct IR peaks (~1700 cm⁻¹ for C=O) compared to carbonitriles (~2190 cm⁻¹ for C≡N) .
Spectral Differences :
- 1H NMR : Benzyl ester protons in the target compound would resonate near 7.36 ppm (aromatic), similar to compound 6a . Fluorophenyl protons may show splitting patterns distinct from chlorophenyl derivatives .
- Melting Points : Carbonitrile derivatives (e.g., 6a, 6d) have higher melting points (214–224°C) than carboxylate esters, likely due to stronger intermolecular interactions .
Molecular Dynamics and Reactivity: The hydroxymethyl group at position 6 and the amino group at position 2 are conserved across analogs, suggesting shared hydrogen-bonding capabilities and reactivity in drug design .
Biological Activity
Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure includes a pyrano[3,2-b]pyran core with several functional groups that contribute to its reactivity and biological properties. The presence of a fluorophenyl group enhances its electronic properties, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 902322-68-3 |
| Molecular Formula | C23H18FNO6 |
| Molecular Weight | 421.39 g/mol |
| IUPAC Name | Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Binding : It can interact with specific receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Studies have suggested potential antimicrobial properties against various pathogens.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Properties
The compound has been investigated for its antibacterial and antifungal effects. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of tubulin polymerization.
Cholinesterase Inhibition
Similar compounds have demonstrated cholinesterase inhibitory activity, which is significant for treating neurodegenerative diseases like Alzheimer's. This inhibition enhances acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of pyrano compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Research : In a study examining the effects of pyran derivatives on cancer cell lines, it was found that compounds with similar structures induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The IC50 values were reported at approximately 15 µM for the most effective derivatives .
- Cholinesterase Inhibition Study : A molecular docking study revealed that the compound binds effectively to the active site of butyrylcholinesterase (BChE), demonstrating a mixed inhibition profile. The binding affinity was quantified using molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
